(Trifluorosilyl)methyl 4-chlorobenzoate
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Overview
Description
(Trifluorosilyl)methyl 4-chlorobenzoate is a chemical compound that features a trifluorosilyl group attached to a methyl group, which is further bonded to a 4-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with a trifluorosilyl methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters, ensuring the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Trifluorosilyl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluorosilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Hydrolysis: The ester linkage in this compound can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various trifluorosilyl-substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(Trifluorosilyl)methyl 4-chlorobenzoate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Medicinal Chemistry: Researchers investigate its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It is studied for its role as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of (Trifluorosilyl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The trifluorosilyl group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl 4-chlorobenzoate: Similar in structure but lacks the silyl group.
(Trifluorosilyl)methyl benzoate: Similar but without the chlorine substitution on the benzene ring.
Trifluoromethylsilanes: Compounds with similar trifluorosilyl groups but different substituents.
Uniqueness
(Trifluorosilyl)methyl 4-chlorobenzoate is unique due to the presence of both the trifluorosilyl and 4-chlorobenzoate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in organic synthesis, materials science, and other fields.
Properties
CAS No. |
76240-92-1 |
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Molecular Formula |
C8H6ClF3O2Si |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
trifluorosilylmethyl 4-chlorobenzoate |
InChI |
InChI=1S/C8H6ClF3O2Si/c9-7-3-1-6(2-4-7)8(13)14-5-15(10,11)12/h1-4H,5H2 |
InChI Key |
YOYBYKTYPCYLOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC[Si](F)(F)F)Cl |
Origin of Product |
United States |
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